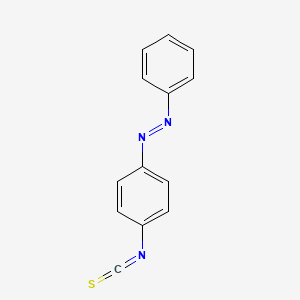

4-Phenylazophenyl isothiocyanate

Beschreibung

Overview and Historical Context

4-Phenylazophenyl isothiocyanate, first synthesized in the mid-20th century, emerged as a critical reagent in protein chemistry and analytical biochemistry. Its development paralleled advancements in peptide sequencing methodologies, particularly the Edman degradation technique, which relies on isothiocyanate derivatives for stepwise amino acid analysis. Early studies in the 1970s highlighted its utility in labeling N-terminal amino acids, enabling sensitive detection through chromogenic or fluorogenic reactions. The compound’s azo (-N=N-) and isothiocyanate (-N=C=S) functional groups synergistically contribute to its reactivity, making it a versatile tool for covalent modifications of biomolecules.

Chemical Identity and Nomenclature

This compound is systematically named 1-(4-isothiocyanatophenyl)-2-phenyldiazene (IUPAC). Its molecular formula is C₁₃H₉N₃S , with a molecular weight of 239.30 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 7612-96-6 |

| Density | 1.15 g/cm³ |

| Melting Point | 94–98°C |

| Boiling Point | 402.4°C at 760 mmHg |

| Solubility | Organic solvents (e.g., DMSO) |

The structure consists of two phenyl rings connected by an azo group, with an isothiocyanate substituent at the para position of one ring. This configuration enables π-conjugation across the azo bridge, influencing its optical properties and reactivity. Synonyms include p-phenylazophenyl isothiocyanate and 4-isothiocyanatoazobenzene.

Significance in Chemical Research

This compound has been pivotal in:

- Peptide Sequencing : As a derivatization agent, it forms stable thiohydantoin derivatives with amino acids, facilitating chromatographic separation and detection at picomolar levels.

- Photoresponsive Materials : The azo group undergoes trans-to-cis photoisomerization under UV light, enabling applications in light-switchable molecular systems.

- Fluorescent Probes : Structural analogs have been employed in developing fluorescent tags for proteins, though the parent compound itself is less commonly used for this purpose.

Recent theoretical studies on azobenzene derivatives, including those with isothiocyanate substituents, have explored their photothermal properties for advanced material design. Additionally, its role in synthesizing covalent inhibitors targeting apoptotic regulators underscores its potential in chemical biology.

Eigenschaften

IUPAC Name |

(4-isothiocyanatophenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3S/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXNMMXJFVCQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40877379 | |

| Record name | 4-ISOTHIOCYANOAZOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7612-96-6 | |

| Record name | 1-(4-Isothiocyanatophenyl)-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7612-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazophenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOTHIOCYANOAZOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7612-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isothiocyanates, including 4-Phenylazophenyl isothiocyanate, can be categorized into three types based on the starting materials and functional groups :

Type A: Derived from primary amines.

Type B: Derived from other nitrogen functional groups.

Type C: Derived from non-nitrogen groups.

Recent advancements have shown a prevalence of Type A reactions derived from primary amines . One efficient method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as the solvent .

Industrial Production Methods

Industrial production methods for isothiocyanates often involve the use of primary amines and thiophosgene or carbon disulfide as starting materials . These methods are designed to be efficient, safe, and cost-effective, with a focus on minimizing toxicity and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenylazophenyl isothiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: Reacts with amino groups to form thiourea derivatives.

Reduction Reactions: Can be reduced to thioformamides using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, thiophosgene, and carbon disulfide . The reactions are typically carried out under mild conditions with solvents like dimethylbenzene .

Major Products

The major products formed from these reactions include thiourea derivatives and thioformamides .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

4-Phenylazophenyl isothiocyanate belongs to a class of compounds known as isothiocyanates, which have been extensively studied for their anticancer properties . Research indicates that isothiocyanates can induce apoptosis (programmed cell death) in cancer cells and may act as chemopreventive agents by modulating signaling pathways involved in cancer progression. For example, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines and reduce tumor growth in vivo .

Case Study:

A study investigated the effects of several isothiocyanates on cancer risk reduction. It was found that dietary intake of these compounds correlated with lower incidences of certain cancers, highlighting their potential as dietary chemopreventive agents .

Antimicrobial and Antifungal Activities

In addition to anticancer effects, this compound has demonstrated antimicrobial and antifungal properties . Isothiocyanates are known to disrupt microbial cell membranes and inhibit the growth of various pathogens, suggesting that this compound may be effective against bacterial and fungal infections .

Chemical Synthesis and Characterization

The synthesis of this compound typically involves the reaction of diazonium salts with phenyl isothiocyanate. Various analytical techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization .

Synthetic Routes:

- Diazonium Salt Reaction: A common method involves generating a diazonium salt from an aromatic amine and reacting it with phenyl isothiocyanate.

- Alternative Methods: Other synthetic routes have been explored to enhance yield and purity.

Interaction Studies

Research has indicated that this compound can interact with biological molecules such as proteins and nucleic acids through covalent bonding. This interaction may lead to structural alterations in these biomolecules, which has significant implications for drug design and development targeting specific disease processes .

Summary of Applications

Wirkmechanismus

The mechanism of action of 4-Phenylazophenyl isothiocyanate involves its high reactivity towards amino groups, allowing it to label and detect proteins and peptides . This compound can selectively label specific amino acid residues within a protein sequence, facilitating the study of protein-protein interactions . The activation of Nrf2 is a pivotal mechanism for its antioxidative and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Isothiocyanate Compounds

The following table and analysis highlight structural, functional, and application-based differences between 4-phenylazophenyl isothiocyanate and related compounds.

Table 1: Comparative Analysis of Key Isothiocyanate Derivatives

Key Comparison Points

Structural and Electronic Effects Aromatic vs. Aliphatic Backbones: Aromatic isothiocyanates (e.g., BZITC, PEITC, 4-phenylazophenyl) exhibit higher stability and antimicrobial activity compared to aliphatic derivatives like AITC . The phenylazo group in this compound provides unique conjugation properties for protein labeling, unlike non-aromatic ITCs . Substituent Effects: Electron-withdrawing groups (e.g., Cl, CN) increase electrophilicity of the -NCS group, enhancing reactivity in nucleophilic reactions. For example, 4-chlorophenyl isothiocyanate reacts faster in SN2 substitutions than benzyl derivatives .

Biological Activity Antimicrobial Activity: BZITC and PEITC show superior inhibition of Staphylococcus aureus (MIC: 0.61–4.88 mM) compared to aliphatic ITCs, attributed to the phenyl group’s hydrophobicity and membrane disruption .

Applications Bioconjugation: this compound is preferred over fluorescein isothiocyanate (FITC) for mass spectrometry due to its non-fluorescent, UV-detectable azo chromophore . Food Industry: AITC and isopropyl isothiocyanate are used as preservatives, but their volatility limits stability, whereas aromatic ITCs (e.g., BZITC) are more stable .

Synthetic Utility Reactivity in Organic Synthesis: 4-Cyanophenyl and 4-chlorophenyl isothiocyanates are intermediates in heterocyclic synthesis (e.g., thiazoles), while phenylazophenyl derivatives are niche reagents for biomolecule modification .

Biologische Aktivität

4-Phenylazophenyl isothiocyanate (PACITC), a synthetic organic compound with the formula C₁₃H₉N₂S, is a member of the isothiocyanate family known for its diverse biological activities. This compound features both an azobenzene moiety and an isothiocyanate functional group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of PACITC, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Synthesis

The structure of PACITC consists of two phenyl groups connected by a nitrogen double bond, with an isothiocyanate group (-N=C=S) attached. Its synthesis typically involves the reaction of diazonium salts with phenyl isothiocyanate, followed by characterization through techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Anticancer Properties

Isothiocyanates are widely recognized for their anticancer properties . Research indicates that PACITC may induce apoptosis in cancer cells and act as a chemopreventive agent by modulating various signaling pathways involved in cancer progression. Studies have shown that compounds with similar structures to PACITC can inhibit cell proliferation, metastasis, and tumorigenesis.

Mechanisms of Action:

- Apoptosis Induction: PACITC has been observed to promote apoptosis through covalent interactions with specific proteins involved in apoptotic pathways. For instance, similar compounds like phenethyl isothiocyanate (PEITC) have been shown to modify BID, an apoptosis regulator, enhancing its pro-apoptotic activity .

- Signal Pathway Modulation: The compound may influence multiple signaling pathways that are critical in cancer cell survival and proliferation.

Case Studies

Several studies have investigated the effects of isothiocyanates on cancer risk reduction:

These case studies support the hypothesis that dietary intake of isothiocyanates like PACITC may significantly lower cancer risk.

Other Biological Effects

Beyond anticancer activity, PACITC may possess other biological effects:

- Antimicrobial Activity: Similar compounds have demonstrated antimicrobial and antifungal properties, suggesting that PACITC could also exhibit these effects.

- Protein Interaction: PACITC's ability to interact covalently with proteins and nucleic acids can lead to alterations in their structure and function, which has implications for drug design and development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-phenylazophenyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via substitution reactions using phenyl isothiocyanate derivatives with amines or aryl diazonium salts. Key factors include solvent choice (e.g., dimethylbenzene under nitrogen protection) and catalysts (e.g., copper sulfate or zinc sulfate). For example, a novel method involves reacting phenyl isothiocyanate with substituted amines linked to tertiary or secondary carbons, optimizing temperature and stoichiometry to achieve >90% yield . Reaction monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can structural characterization of this compound derivatives be systematically performed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and isothiocyanate group (C=S stretching at ~1200 cm⁻¹ in IR).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265 for C₁₃H₁₁N₃S).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., N=C=S bond angle ~165°) .

Advanced Research Questions

Q. How can experimental design optimize the derivatization of this compound for analytical applications?

- Methodological Answer : Employ factorial or central composite designs to screen critical parameters (e.g., pH, temperature, reagent molar ratios). For instance, a study on histamine quantification optimized triethylamine (28 µL), phenyl isothiocyanate (35 µL), and buffer pH (6.9) using a central composite design, achieving a detection limit of 0.36 µg/mL . Data contradictions (e.g., non-linear response surfaces) require residual analysis and model refinement.

Q. What strategies resolve discrepancies in reactivity data for this compound in conjugation reactions?

- Methodological Answer : Contradictions in thiouracil formation rates may arise from solvent polarity or steric hindrance. Use kinetic studies (e.g., pseudo-first-order kinetics) to compare reaction rates in polar aprotic (DMF) vs. non-polar solvents (toluene). Cross-validate with DFT calculations to model transition states and identify steric barriers .

Q. How does the electronic nature of substituents affect the chemoselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the isothiocyanate carbon, favoring nucleophilic attack by amines. Use Hammett plots (σ⁺ values) to correlate substituent effects with reaction rates. For example, a meta-trifluoromethyl group reduces activation energy by 15% compared to para-methyl derivatives .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines:

- PPE : Nitrile gloves (penetration time >30 min), tightly sealed goggles, and lab coats.

- Ventilation : Use fume hoods to limit airborne exposure (<0.1 ppm).

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal to prevent groundwater contamination (water hazard class 3) .

Biological and Mechanistic Studies

Q. What methodologies assess the chemopreventive mechanisms of this compound in cellular models?

- Methodological Answer : Conduct dose-response assays in cancer cell lines (e.g., A549 lung carcinoma) to measure apoptosis (Annexin V/PI staining) and Nrf2 pathway activation (qPCR for HO-1, NQO1). Use proteomics (SILAC labeling) to identify protein adducts formed via thiourea linkages .

Q. How can in vivo pharmacokinetics of this compound be modeled to predict bioavailability?

- Methodological Answer : Administer radiolabeled compound (¹⁴C) in rodent models and collect plasma/tissue samples. Analyze via LC-MS/MS to determine Cmax, t₁/₂, and AUC. Use compartmental modeling (e.g., NONMEM) to predict human pharmacokinetics, adjusting for first-pass metabolism in the liver .

Data Analysis and Reproducibility

Q. What statistical approaches validate reproducibility in synthetic batches of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.